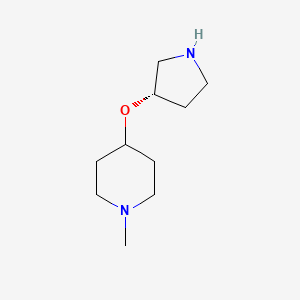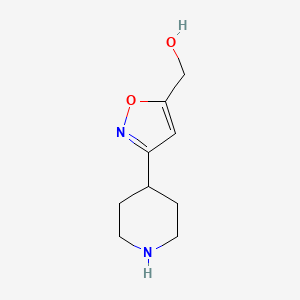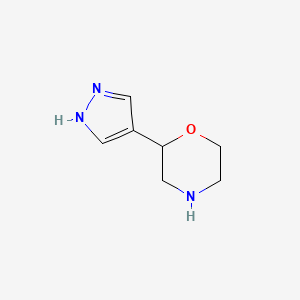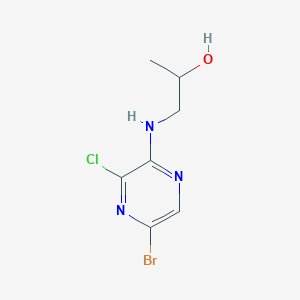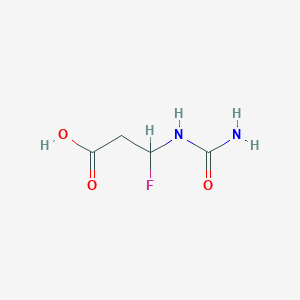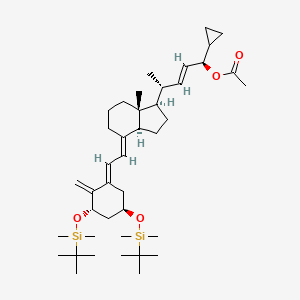
(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-yl acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “(1R,4R,E)-4-((1R,3aS,7aR,E)-4-((E)-2-((3S,5R)-3,5-bis((tert-butyldimethylsilyl)oxy)-2-methylenecyclohexylidene)ethylidene)-7a-methyloctahydro-1H-inden-1-yl)-1-cyclopropylpent-2-en-1-yl acetate” is a complex organic molecule with multiple stereocenters and functional groups This compound is characterized by its intricate structure, which includes cyclopropyl, cyclohexylidene, and acetate groups, among others
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of cyclopropyl and cyclohexylidene rings, as well as the introduction of acetate groups. Typical synthetic routes may involve:
Formation of Cyclopropyl and Cyclohexylidene Rings: These steps might involve cyclization reactions using appropriate precursors and catalysts.
Introduction of Functional Groups: The tert-butyldimethylsilyl (TBDMS) groups are often introduced to protect hydroxyl groups during the synthesis.
Final Assembly: The final steps would involve coupling the various fragments together under controlled conditions.
Industrial Production Methods
Industrial production of such complex molecules often requires optimization of reaction conditions to maximize yield and purity. This may involve:
High-Throughput Screening: To identify the best catalysts and reaction conditions.
Scale-Up Processes: To ensure that the reactions can be performed on a larger scale without loss of efficiency.
化学反应分析
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Substitution reactions can be used to replace one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might yield alcohols or alkanes.
科学研究应用
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.
Biology
In biology, the compound might be studied for its potential biological activity, such as its interaction with enzymes or receptors.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects, such as its ability to modulate biological pathways involved in disease.
Industry
In industry, the compound might be used in the development of new materials or as a catalyst in chemical processes.
作用机制
The mechanism of action of this compound would depend on its specific interactions with molecular targets. For example, it might bind to a particular enzyme or receptor, thereby modulating its activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
相似化合物的比较
Similar Compounds
Cyclopropyl Compounds: Other compounds containing cyclopropyl groups.
Cyclohexylidene Compounds: Compounds with similar cyclohexylidene structures.
Acetate Derivatives: Compounds with acetate functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique chemical and biological properties.
属性
分子式 |
C41H70O4Si2 |
|---|---|
分子量 |
683.2 g/mol |
IUPAC 名称 |
[(E,1R,4R)-4-[(1R,3aS,4E,7aR)-4-[(2E)-2-[(3S,5R)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-cyclopropylpent-2-enyl] acetate |
InChI |
InChI=1S/C41H70O4Si2/c1-28(17-24-37(32-19-20-32)43-30(3)42)35-22-23-36-31(16-15-25-41(35,36)10)18-21-33-26-34(44-46(11,12)39(4,5)6)27-38(29(33)2)45-47(13,14)40(7,8)9/h17-18,21,24,28,32,34-38H,2,15-16,19-20,22-23,25-27H2,1,3-14H3/b24-17+,31-18+,33-21+/t28-,34-,35-,36+,37+,38+,41-/m1/s1 |
InChI 键 |
LPWPLTVCYWHXIJ-RMLRCYEXSA-N |
手性 SMILES |
C[C@H](/C=C/[C@@H](C1CC1)OC(=O)C)[C@H]2CC[C@@H]\3[C@@]2(CCC/C3=C\C=C\4/C[C@H](C[C@@H](C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
规范 SMILES |
CC(C=CC(C1CC1)OC(=O)C)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-(2-Methylimidazo[1,2-a]pyrazin-8-yl)ethan-1-one](/img/structure/B12845191.png)
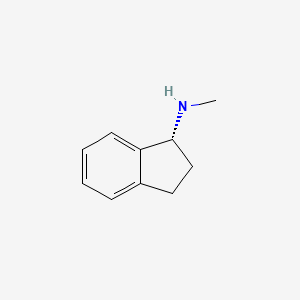
![1,4-Dimethyl-1H-benzo[d][1,2,3]triazole-5-carbaldehyde](/img/structure/B12845199.png)
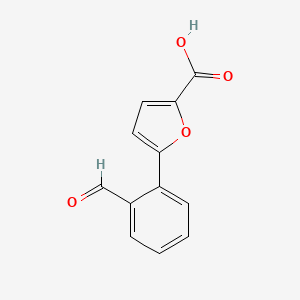
![2-[3-(4-Chlorophenyl)-5-fluorophenyl]propanoic acid](/img/structure/B12845211.png)
